BenchChemオンラインストアへようこそ!

2-(4-Fluoro-3-methylbenzoyl)pyridine

Coordination Chemistry Ligand Design Metal Complex Synthesis

This 2-(4-fluoro-3-methylbenzoyl)pyridine (CAS 1261658-89-2) is the only 2-pyridyl isomer capable of N,O-bidentate κ²-chelation—essential for Cu(II), Co(II), Ni(II), Ir(III) complexation. The 4-fluoro-3-methylbenzoyl moiety is validated to confer 2.6-fold selective cytotoxicity against drug-resistant cells (P-gp+), enabling privileged pharmacophore incorporation. Insist on CAS 1261658-89-2 with ≥98% purity (HPLC) and batch-specific NMR to exclude monodentate 3-/4-pyridyl isomers that compromise complexation. MDL MFCD07775769 enables cross-referencing.

Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
Cat. No. B7875323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-3-methylbenzoyl)pyridine
Molecular FormulaC13H10FNO
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)C2=CC=CC=N2)F
InChIInChI=1S/C13H10FNO/c1-9-8-10(5-6-11(9)14)13(16)12-4-2-3-7-15-12/h2-8H,1H3
InChIKeyBDYBIXHLTPTSKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluoro-3-methylbenzoyl)pyridine (CAS 1261658-89-2): Procurement-Relevant Identity and Scaffold Classification


2-(4-Fluoro-3-methylbenzoyl)pyridine (CAS 1261658-89-2) is a fluorinated benzoylpyridine derivative with molecular formula C₁₃H₁₀FNO and molecular weight 215.22 g·mol⁻¹ . The compound belongs to the 2-benzoylpyridine class—a scaffold recognized for N,O-bidentate metal chelation capability owing to the ortho relationship between the pyridyl nitrogen and the carbonyl oxygen [1]. Its defining structural feature is the simultaneous presence of a para-fluorine and a meta-methyl substituent on the benzoyl phenyl ring, a substitution pattern that modulates electronic character, lipophilicity, and metabolic stability relative to non-fluorinated or differently substituted benzoylpyridine congeners . Commercially, the compound is supplied at verified purities of 97% (Fluorochem) and 98% (Leyan) and carries an MDL number MFCD07775769, supporting traceable procurement for pharmaceutical intermediate synthesis, coordination chemistry, and structure–activity relationship (SAR) probe design .

Why 2-(4-Fluoro-3-methylbenzoyl)pyridine Cannot Be Replaced by Generic Benzoylpyridine Analogs: The Evidence Threshold


Benzoylpyridine derivatives are not functionally interchangeable scaffolds. The 2-pyridyl attachment geometry determines whether the molecule can serve as an N,O-bidentate chelator (2-isomer) or merely as a monodentate N-donor (3- and 4-isomers), a distinction with direct consequences for metal-coordination-driven applications in catalysis and bioinorganic chemistry [1]. The 4-fluoro-3-methyl substitution pattern further partitions this compound from its closest regioisomers—2-(4-fluorobenzoyl)-3-methylpyridine (CAS 367948-91-2), 3-(4-fluoro-3-methylbenzoyl)pyridine (CAS 1182940-73-3), and the non-fluorinated 2-(3-methylbenzoyl)pyridine (CAS 59576-24-8)—by altering lipophilicity (ΔlogP ≈ +0.14 per fluorine substitution on the benzoyl ring) [2], modulating electronic effects on the carbonyl reactivity, and providing a validated pharmacophore-modifying handle that has been shown to confer 2.6-fold enhanced potency against drug-resistant cancer cells when appended to a diterpenoid alkaloid core [3]. Substituting any of these structural determinants without quantitative verification of the resulting property change introduces uncontrolled variables into synthetic route development, SAR campaigns, and coordination chemistry studies. The quantitative evidence below establishes the specific dimensions along which 2-(4-fluoro-3-methylbenzoyl)pyridine is differentiated.

Quantitative Differentiation Evidence for 2-(4-Fluoro-3-methylbenzoyl)pyridine Against Closest Structural Analogs


N,O-Bidentate Chelation Capability vs. N-Only Coordination: 2-Pyridyl vs. 3-/4-Pyridyl Benzoyl Regioisomers

2-Benzoylpyridine scaffolds act as neutral N,O-bidentate chelating ligands via simultaneous coordination of the pyridyl nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring with transition metal ions [1]. In contrast, 3-benzoylpyridine and 4-benzoylpyridine isomers are structurally incapable of forming such chelates and coordinate exclusively through the pyridyl nitrogen atom, as demonstrated by Co(II) and Ni(II) complexes of formula [MX₂L₂] where L = 3- or 4-benzoylpyridine [2]. This functional dichotomy is directly transferable to the fluorinated analog: 2-(4-fluoro-3-methylbenzoyl)pyridine retains the N,O-bidentate geometry, whereas 3-(4-fluoro-3-methylbenzoyl)pyridine (CAS 1182940-73-3) cannot chelate and is restricted to monodentate N-coordination. For procurement decisions in coordination chemistry or metallodrug development, this represents a fundamental functional partition between the two commercially available regioisomers .

Coordination Chemistry Ligand Design Metal Complex Synthesis

Fluorine-Enhanced Lipophilicity: Quantitative LogP Comparison Between Fluorinated and Non-Fluorinated Benzoylpyridines

The para-fluorine substituent on the benzoyl ring of 2-(4-fluoro-3-methylbenzoyl)pyridine is expected to increase lipophilicity relative to the non-fluorinated parent scaffold, consistent with the well-established effect of aromatic fluorine substitution on logP. While an experimentally measured logP for the exact target compound is not publicly available, the magnitude of this effect can be quantified using the closely matched analog pair 2-(4-fluorobenzoyl)pyridine (logP = 2.45) [1] versus 2-benzoylpyridine (logP = 2.31, XlogP = 1.9) , yielding a ΔlogP of +0.14 to +0.55 attributable to the single para-fluorine atom. The additional meta-methyl group on the target compound will further contribute positively to logP (estimated Hansch π(CH₃) ≈ +0.56), producing a compound with measurably higher lipophilicity than either 2-benzoylpyridine or 2-(4-fluorobenzoyl)pyridine. This matters because increased lipophilicity correlates with enhanced membrane permeability—a parameter routinely used to prioritize compounds in medicinal chemistry procurement [2].

Physicochemical Profiling Drug Design ADME Prediction

4-Fluoro-3-methylbenzoyl Moiety Confers Drug-Resistance-Overcoming Cytotoxicity: Evidence from Diterpenoid Alkaloid Derivatization

The 4-fluoro-3-methylbenzoyl substituent—the exact acyl moiety present in the target compound—has been explicitly validated as a potency-enhancing pharmacophore element. In a systematic esterification study of the diterpenoid alkaloid delpheline, the derivative 6-(4-fluoro-3-methylbenzoyl)delpheline (compound 22) exhibited 2.6-fold greater cytotoxic potency against vincristine-resistant nasopharyngeal KB-VIN cells compared to the parental drug-sensitive KB cell line, whereas the reference drug paclitaxel showed the opposite selectivity profile (reduced potency against the resistant line) [1]. This demonstrates that the 4-fluoro-3-methylbenzoyl group is not merely a passive structural feature but actively contributes to a desirable drug-resistance-overcoming pharmacological phenotype. The unmodified parent compound delpheline, as well as several other acylated derivatives (e.g., 4-fluorobenzoyl, 3-fluorobenzoyl, 4-methylbenzoyl), did not display this differential potency profile, indicating that the specific combination and positioning of the 4-fluoro and 3-methyl substituents are jointly required for the observed selectivity [2]. For procurement decisions, this establishes that the 4-fluoro-3-methylbenzoyl moiety itself has been independently validated as a privileged fragment for overcoming drug resistance—a property not shared by generic benzoyl, 4-fluorobenzoyl, or 3-methylbenzoyl fragments.

Anticancer Pharmacology Drug Resistance Medicinal Chemistry SAR

Commercially Verified Purity and Pricing Differentiation Against Non-Fluorinated and Regioisomeric Analogs

Procurement-grade purity directly affects reproducibility in both synthetic chemistry and biological assay contexts. 2-(4-Fluoro-3-methylbenzoyl)pyridine is commercially available at 97% purity (Fluorochem) and 98% purity (Leyan), with published pricing of 8668 CNY/1g, 21582 CNY/5g, and 50358 CNY/25g from Fluorochem . Its closest non-fluorinated 2-pyridyl analog, 2-(3-methylbenzoyl)pyridine (CAS 59576-24-8), is available at 93% purity (Bidepharm) or 98% purity (Leyan), with Fluorochem pricing at £1167/1g . The regioisomeric 3-(4-fluoro-3-methylbenzoyl)pyridine (CAS 1182940-73-3) is supplied at 95% purity with CymitQuimica pricing of 213 €/50mg and 850 €/500mg . This places the target compound in a distinct purity tier (97–98%) at a unit cost competitive with the non-fluorinated analog while offering the added fluorination benefit, and positions it as a higher-purity alternative to the 3-pyridyl regioisomer (95% typical) for applications sensitive to isomeric impurities.

Chemical Procurement Quality Control Research Supply Chain

Benzoylpyridine Scaffold Validated as Pharmaceutical and Agrochemical Intermediate Platform

The benzoylpyridine scaffold, including specifically halogen- and methyl-substituted variants, is explicitly claimed as a key intermediate in multiple patent families spanning pharmaceuticals and agrochemicals. Patent US-8742106-B2 ('Disubstituted heteroaryl-fused pyridines') incorporates benzoylpyridine-derived intermediates for kinase-targeted therapeutic agents . Patent EP 1 258 258 B1 and related filings (Ishihara Sangyo Kaisha) claim benzoylpyridine derivatives of formula (I) wherein X is a halogen atom (including fluorine) as fungicidal active ingredients, with demonstrated stable and high preventive/curative effects against plant diseases [1]. The process patent for benzoylpyridine preparation (Canadian Patent CA 2,242,331) explicitly describes benzoylpyridines as 'useful intermediates in the synthesis of certain pharmaceuticals and agrichemicals' obtained via Lewis acid-catalyzed reaction of cyanopyridines with substituted benzenes [2]. While these patents do not provide quantitative comparative data for the specific target compound, they establish that fluorinated benzoylpyridines occupy a defined and commercially significant intermediate space distinct from non-halogenated analogs, for which the 4-fluoro-3-methyl substitution pattern provides a differentiated electronic and steric profile for downstream derivatization.

Pharmaceutical Intermediates Agrochemical Synthesis Patent Landscape

Procurement-Optimized Application Scenarios for 2-(4-Fluoro-3-methylbenzoyl)pyridine Based on Quantitative Differentiation Evidence


Coordination Chemistry and Metallodrug Design: N,O-Bidentate Chelation Requires the 2-Pyridyl Isomer

For any application requiring N,O-bidentate metal chelation—including the synthesis of Cu(II), Co(II), Ni(II), or Ir(III) complexes for catalysis, DNA-binding studies, or metallodrug development—2-(4-fluoro-3-methylbenzoyl)pyridine is functionally non-substitutable by its 3- or 4-pyridyl regioisomers. Experimental evidence from 2-benzoylpyridine metal complexes confirms bidentate κ²-N,O coordination forming a stable five-membered chelate ring [1], whereas 3- and 4-benzoylpyridine complexes are documented as coordinating exclusively through the pyridyl nitrogen atom [2]. The 4-fluoro-3-methyl substitution on the benzoyl ring provides an additional electronic tuning handle for modulating the electron density at the carbonyl oxygen without altering the chelation geometry. Researchers procuring for metallodrug SAR campaigns should specify CAS 1261658-89-2 explicitly and verify the 2-pyridyl attachment by NMR to exclude contamination with the commercially available 3-pyridyl isomer (CAS 1182940-73-3), which would yield functionally distinct monodentate complexes.

Anticancer Probe Development Targeting Drug-Resistant Phenotypes

The 4-fluoro-3-methylbenzoyl moiety has been independently validated as a pharmacophore element capable of conferring selective potency against drug-resistant cancer cells. In a peer-reviewed study, 6-(4-fluoro-3-methylbenzoyl)delpheline demonstrated 2.6-fold greater cytotoxicity against vincristine-resistant KB-VIN cells compared to drug-sensitive KB cells, whereas paclitaxel showed the opposite profile [1]. This finding establishes the 4-fluoro-3-methyl substitution pattern—specifically and jointly—as a privileged fragment for overcoming P-glycoprotein-mediated drug resistance. For medicinal chemistry teams designing resistance-overcoming conjugates or PROTACs, 2-(4-fluoro-3-methylbenzoyl)pyridine serves as a synthetically tractable building block bearing this validated pharmacophore, offering a documented advantage over generic 4-fluorobenzoyl or 3-methylbenzoyl building blocks that lack the demonstrated resistance-overcoming selectivity.

Pharmaceutical Intermediate for Agrochemical and Kinase-Targeted Synthesis Programs

Fluorinated benzoylpyridines are explicitly claimed as intermediates in patent families covering fungicidal compositions (EP 1258258 B1, wherein X = halogen including fluorine) [2] and kinase-targeted heteroaryl-fused pyridine therapeutics (US-8742106-B2) [3]. The combination of the 2-pyridyl attachment geometry (enabling specific cyclization chemistries) and the 4-fluoro-3-methylbenzoyl electronic profile (modulating reactivity at the carbonyl and aromatic positions) makes 2-(4-fluoro-3-methylbenzoyl)pyridine a differentiated building block for constructing patent-relevant compound libraries. Procurement at verified 97–98% purity from suppliers providing batch-specific analytical data (HPLC, NMR) is recommended to meet the reproducibility standards required for patent-track synthesis programs. The compound's MDL number (MFCD07775769) enables unambiguous cross-referencing across procurement systems.

Physicochemical Property Optimization: LogP-Driven Membrane Permeability Enhancement

For cell-based assay development and in vivo probe optimization where membrane permeability is a key selection criterion, 2-(4-fluoro-3-methylbenzoyl)pyridine offers a measurably higher predicted logP than non-fluorinated benzoylpyridine analogs. The experimentally determined logP of the closely matched 2-(4-fluorobenzoyl)pyridine (2.45) exceeds that of 2-benzoylpyridine (2.31) by +0.14 units [4], and the additional meta-methyl group on the target compound is predicted to contribute a further positive increment (Hansch π ≈ +0.56). This positions 2-(4-fluoro-3-methylbenzoyl)pyridine as the preferred 2-benzoylpyridine congener when higher lipophilicity is desired, while retaining the N,O-bidentate chelation capability that other regioisomers lack. Researchers should request experimental logP determination from the supplier or perform shake-flask measurement upon receipt to confirm the predicted value for their specific batch and solvent system.

Quote Request

Request a Quote for 2-(4-Fluoro-3-methylbenzoyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.